molecular formula C15H10BrF2N B7978957 4-Bromo-1-(3,4-difluorobenzyl)-1H-indole

4-Bromo-1-(3,4-difluorobenzyl)-1H-indole

Cat. No.: B7978957
M. Wt: 322.15 g/mol
InChI Key: WABAWBLLJZTEFL-UHFFFAOYSA-N
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Description

4-Bromo-1-(3,4-difluorobenzyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 4th position and a 3,4-difluorobenzyl group attached to the nitrogen atom of the indole ring. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3,4-difluorobenzyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoindole and 3,4-difluorobenzyl chloride.

    N-Alkylation Reaction: The key step in the synthesis is the N-alkylation of 4-bromoindole with 3,4-difluorobenzyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3,4-difluorobenzyl)-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to the formation of indole-2-carboxylic acids or indoline derivatives, respectively.

Scientific Research Applications

4-Bromo-1-(3,4-difluorobenzyl)-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets and pathways.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular processes.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3,4-difluorobenzyl)-1H-indole depends on its specific biological target. Generally, indole derivatives exert their effects by interacting with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-indole: Lacks the 3,4-difluorobenzyl group, making it less versatile in terms of chemical reactivity and biological activity.

    1-(3,4-Difluorobenzyl)-1H-indole: Lacks the bromine atom, which can affect its reactivity in substitution reactions.

    4-Chloro-1-(3,4-difluorobenzyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.

Uniqueness

4-Bromo-1-(3,4-difluorobenzyl)-1H-indole is unique due to the presence of both the bromine atom and the 3,4-difluorobenzyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-bromo-1-[(3,4-difluorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2N/c16-12-2-1-3-15-11(12)6-7-19(15)9-10-4-5-13(17)14(18)8-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABAWBLLJZTEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC3=CC(=C(C=C3)F)F)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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